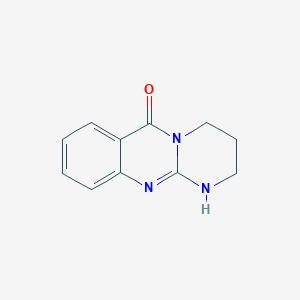

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline

Descripción general

Descripción

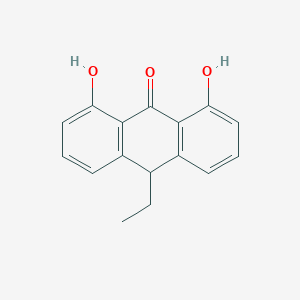

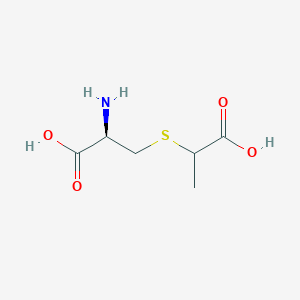

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline belongs to a class of compounds with a structure that combines elements of pyrimidine and quinazoline rings. These compounds are known for their diverse biological activities and their potential use in medicinal chemistry due to their neuroleptic properties (Korzycka, Szadowska, & Pakulska, 1994).

Synthesis Analysis

The synthesis of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives has been reported through various methods, including the condensation of aromatic aldehydes with specific diketone derivatives in the presence of catalysts like piperidine. These methods offer efficient routes to obtaining high yields of the compound, with some procedures being highlighted for their simplicity and high efficiency (Vidule, 2011).

Molecular Structure Analysis

The molecular structure of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline and its derivatives has been elucidated using spectroscopic methods, including IR, NMR (1H, 13C), and mass spectral studies. These analyses confirm the unique structure of the compound, featuring fused pyrimidine and quinazoline rings which are key to its chemical properties and potential biological activities (El-Gazzar et al., 2009).

Chemical Reactions and Properties

The compound is a precursor in various chemical reactions leading to the formation of novel derivatives with potential biological activities. Its reactivity has been exploited in the synthesis of complex molecules, demonstrating its versatility in organic synthesis. The compound's reactions often involve nucleophilic addition or cycloaddition processes, leading to a wide array of heterocyclic compounds (Mohammadi et al., 2015).

Physical Properties Analysis

While specific details on the physical properties of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline are scarce, compounds in this class typically exhibit properties that make them suitable for further chemical manipulation and potential pharmaceutical applications. Their solubility, melting points, and other physical parameters are crucial for their handling and formulation in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives include their reactivity towards various chemical reagents, their potential as NO donors, and their ability to undergo various organic transformations. These properties are foundational to exploring the compound's utility in the development of novel therapeutic agents (Korzycka, 2003).

Aplicaciones Científicas De Investigación

Drug Development and Synthesis of New Molecules :

- It is used in the synthesis of various compounds, contributing to drug development and the synthesis of new molecular structures (S. Nag, Amita Mishra, & S. Batra, 2008); (R. Friary, 1978).

- The synthesized compounds are valuable in scientific research for drug development and pharmacological screening (Takao Saito & K. Tsuda, 1996).

Synthesis of Quinazoline Pigments :

- It is utilized in the synthesis of quinazoline pigments, indicating its relevance in chemical research and material science (Y. Yokoyama, 1978).

Neuroleptic Activity :

- Derivatives of this compound exhibit neuroleptic activity and a depressive action on the central nervous system, suggesting potential applications in neuroscience and pharmacology (L. Korzycka, A. Szadowska, & W. Pakulska, 1994).

Synthesis of Fused Pyrimidines and Quinazolines :

- It aids in the study of novel ring systems, providing new tools for understanding the structures of fused pyrimidines and quinazolines (Abdou O. Abdehamid et al., 1984).

Potential Applications in Organic Synthesis and Spectroscopy :

- The synthesized compounds have potential applications in fields like organic synthesis and spectroscopy (Xiu-Xiu Kong et al., 2016).

Anticancer and Antimicrobial Activities :

- Some synthesized compounds show high cytotoxic activity against cancer cell lines and potential as anticancer agents (M. Hawata et al., 2021).

- They also exhibit promising antibacterial and antifungal activities (Ravi R. Vidule, 2011).

Antiallergy Applications :

- Certain derivatives have been identified as orally active antiallergy agents, more potent than some existing treatments (C. F. Schwender, B. Sunday, & D. Herzig, 1979).

Antitumor and Antiviral Activities :

- Compounds like pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives show potential in vitro antitumor and antiviral activities (M. El-Sherbeny, 2000).

Safety And Hazards

The safety and hazards associated with 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline are not provided in the search results.

Direcciones Futuras

The future directions for research on 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline are not explicitly mentioned in the search results. However, given its potential as a NO donor1, it may be of interest in the field of medicinal chemistry.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDKSPSOTVXJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC3=CC=CC=C3C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173513 | |

| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline | |

CAS RN |

19801-37-7 | |

| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019801377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)

![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)